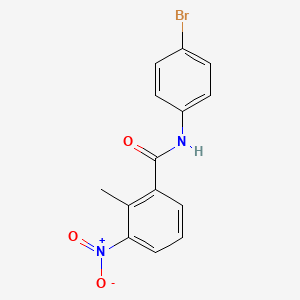

![molecular formula C13H12N4OS3 B5610998 N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610998.png)

N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiadiazole and thiazole derivatives typically involves cyclization reactions and the manipulation of thioamide precursors. For instance, a related process includes the cyclization of thioamide with 2-chloroacetoacetate to produce compounds with a yield above 60% (Tang Li-jua, 2015). Another method described involves dehydrosulfurization under the influence of excess HgO to form N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, with cyclization carried out in boiling glacial acetic acid for 1-1.5 hours, achieving 42-62% yields (P. Zadorozhnii et al., 2019).

Molecular Structure Analysis

The molecular structure of thiadiazole and thiazole derivatives has been elucidated through various analytical techniques such as IR, NMR, and mass spectrometry. For example, the crystal structure determination of 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione and related compounds provided insights into hydrogen-bonded dimer formations through N1—H1n···S1 interactions, further stabilized by intermolecular C—H···N and S···S interactions (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Chemical Reactions and Properties

Thiadiazole and thiazole compounds exhibit a range of chemical reactions, including interactions with bases leading to the opening of the thiadiazole ring or the formation of corresponding thioamides (Yu. O. Remizov et al., 2019). These reactions are essential for the synthesis of various derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of thiadiazole and thiazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The crystallographic analysis provides insights into the packing modes and stability of these compounds under different conditions.

Chemical Properties Analysis

Thiadiazole and thiazole derivatives are known for their diverse chemical properties, including their reactivity towards electrophilic and nucleophilic agents, which facilitates the synthesis of a wide range of compounds with varied functional groups. The regioselective synthesis of thiadiazoles via chemoselective thionation-cyclization of functionalized enamides exemplifies the versatility of these compounds in organic synthesis (S. Kumar et al., 2013).

Direcciones Futuras

The future directions for research on “N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide” and related compounds could include further exploration of their biological activities and mechanisms of action, as well as optimization of their synthesis processes. Given their wide range of biological activities, these compounds may have potential for development into therapeutic agents for various diseases .

Propiedades

IUPAC Name |

N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS3/c1-2-10-16-17-11(21-10)6-14-12(18)8-7-20-13(15-8)9-4-3-5-19-9/h3-5,7H,2,6H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHIVKSBHRHEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)CNC(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5610919.png)

![2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5610922.png)

![2-benzyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5610924.png)

![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5610934.png)

![(1S*,5R*)-3-(3-furylmethyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610937.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5610943.png)

![2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5610950.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5610985.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5610989.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5610995.png)

![2-methyl-9-(4-morpholinylacetyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5611011.png)